2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate

Description

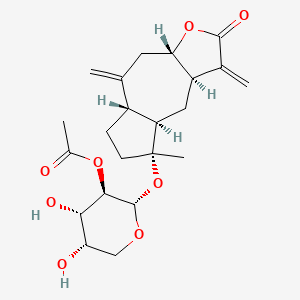

Le 2-Désoxypiéniradine-L-|A-arabinopyranoside, 2-acétate est un composé actif qui peut être isolé de la plante Helenium amarum . Il appartient à la classe des terpénoïdes, plus précisément aux diterpénoïdes . Ce composé a suscité de l'intérêt en raison de ses activités biologiques potentielles et de ses applications dans la recherche scientifique.

Propriétés

Formule moléculaire |

C22H30O8 |

|---|---|

Poids moléculaire |

422.5 g/mol |

Nom IUPAC |

[(2S,3R,4S,5S)-2-[[(3aS,5aS,8R,8aR,9aR)-8-methyl-1,5-dimethylidene-2-oxo-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,7-b]furan-8-yl]oxy]-4,5-dihydroxyoxan-3-yl] acetate |

InChI |

InChI=1S/C22H30O8/c1-10-7-17-14(11(2)20(26)29-17)8-15-13(10)5-6-22(15,4)30-21-19(28-12(3)23)18(25)16(24)9-27-21/h13-19,21,24-25H,1-2,5-9H2,3-4H3/t13-,14-,15-,16+,17+,18+,19-,21+,22-/m1/s1 |

Clé InChI |

JMGNVBRWADJYSA-SPQNKEBTSA-N |

SMILES isomérique |

CC(=O)O[C@@H]1[C@H]([C@H](CO[C@H]1O[C@@]2(CC[C@H]3[C@H]2C[C@H]4[C@H](CC3=C)OC(=O)C4=C)C)O)O |

SMILES canonique |

CC(=O)OC1C(C(COC1OC2(CCC3C2CC4C(CC3=C)OC(=O)C4=C)C)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La principale méthode d'obtention du 2-Désoxypiéniradine-L-|A-arabinopyranoside, 2-acétate est l'isolement de Helenium amarum . Les voies de synthèse détaillées et les conditions de réaction pour sa synthèse en laboratoire ne sont pas largement documentées, ce qui indique que l'isolement des sources naturelles reste la méthode prédominante.

Méthodes de production industrielle

Actuellement, il n'existe aucune documentation complète sur les méthodes de production industrielle du 2-Désoxypiéniradine-L-|A-arabinopyranoside, 2-acétate. Le composé est principalement utilisé à des fins de recherche, et les méthodes de production industrielle à grande échelle n'ont pas été établies.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le 2-Désoxypiéniradine-L-|A-arabinopyranoside, 2-acétate a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé de référence dans l'étude des diterpénoïdes et de leurs propriétés chimiques.

Biologie : L'activité biologique du composé en fait un sujet d'intérêt dans les études relatives à la biochimie des plantes et à la chimie des produits naturels.

Médecine : Des recherches sont en cours pour explorer ses effets thérapeutiques potentiels, bien que les applications médicales spécifiques ne soient pas encore bien documentées.

Industrie : Bien que les applications industrielles soient limitées, les propriétés uniques du composé le rendent précieux pour la recherche et le développement dans divers domaines.

5. Mécanisme d'action

Le mécanisme d'action exact du 2-Désoxypiéniradine-L-|A-arabinopyranoside, 2-acétate n'est pas entièrement compris. En tant que diterpénoïde, il est susceptible d'interagir avec diverses cibles moléculaires et voies au sein des systèmes biologiques. Ces interactions pourraient impliquer la liaison à des récepteurs ou des enzymes spécifiques, conduisant à la modulation des voies biochimiques.

Applications De Recherche Scientifique

2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.

Biology: The compound’s biological activity makes it a subject of interest in studies related to plant biochemistry and natural product chemistry.

Medicine: Research is ongoing to explore its potential therapeutic effects, although specific medical applications are not yet well-documented.

Industry: While industrial applications are limited, the compound’s unique properties make it valuable for research and development in various fields.

Mécanisme D'action

The exact mechanism of action of 2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate is not fully understood. as a diterpenoid, it is likely to interact with various molecular targets and pathways within biological systems. These interactions could involve binding to specific receptors or enzymes, leading to modulation of biochemical pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

Piéniradine : Un autre diterpénoïde présentant des caractéristiques structurales similaires.

Guaianolide : Une classe de composés qui comprend plusieurs diterpénoïdes présentant des activités biologiques similaires.

Arabinopyranosides : Des composés qui partagent la fraction arabinopyranoside avec le 2-Désoxypiéniradine-L-|A-arabinopyranoside, 2-acétate.

Unicité

Le 2-Désoxypiéniradine-L-|A-arabinopyranoside, 2-acétate est unique en raison de sa structure spécifique et de la présence du groupe acétate, qui peut influencer son activité biologique et ses propriétés chimiques. Son isolement de Helenium amarum ajoute également à sa singularité par rapport à d'autres composés similaires.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.